molecular formula C4H8FN B13536425 2-(Fluoromethyl)cyclopropanamine

2-(Fluoromethyl)cyclopropanamine

Cat. No.: B13536425
M. Wt: 89.11 g/mol
InChI Key: PIOKPDRPYVKYRL-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)cyclopropanamine is a cyclopropane-derived amine featuring a fluoromethyl substituent on the cyclopropane ring. Its synthesis typically involves fluorination strategies, such as the reaction of alkoxyamine precursors with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions (0°C), yielding fluorinated products with high efficiency (77% yield) . Structural characterization via NMR reveals distinct spectral features:

  • ¹³C NMR: A doublet at 76.8 ppm for the C-2 carbon, consistent with fluoromethyl substitution .
  • ¹⁹F NMR: A triplet signal due to coupling between fluorine and adjacent protons .

The compound's stability and reactivity are influenced by the cyclopropane ring strain and the electron-withdrawing fluoromethyl group, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

2-(fluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H8FN/c5-2-3-1-4(3)6/h3-4H,1-2,6H2

InChI Key

PIOKPDRPYVKYRL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)cyclopropanamine typically involves the fluorination of cyclopropanamine derivatives. One common method is the reaction of cyclopropanamine with fluoromethylating agents under controlled conditions. For example, the reaction can be carried out using Selectfluor as a fluorinating agent .

Industrial Production Methods: Industrial production of 2-(Fluoromethyl)cyclopropanamine may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropanamine derivatives .

Scientific Research Applications

2-(Fluoromethyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclopropanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The compound may inhibit or modulate the activity of target proteins by forming stable complexes or interfering with their normal function .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position: The fluoromethyl group in 2-(Fluoromethyl)cyclopropanamine enhances electrophilicity compared to non-fluorinated analogues like 2-phenylcyclopropanamine, impacting reactivity in nucleophilic substitutions .
  • Stereochemistry : Cis/trans isomerism in fluorophenyl derivatives (e.g., (1R,2R)-2-fluoro-2-phenylcyclopropanamine) influences biological activity and synthetic utility .

Physicochemical Properties

  • Polarity: Fluorinated derivatives exhibit increased polarity vs. non-fluorinated counterparts, affecting solubility (e.g., Tranylcypromine HCl is water-soluble due to ionic character ).
  • NMR Shifts: Fluorine atoms induce characteristic deshielding in ¹³C NMR (e.g., 76.8 ppm for C-2 in 2-(Fluoromethyl)cyclopropanamine vs. ~50 ppm in non-fluorinated cyclopropanamines) .

Reactivity and Stability

  • Fluorination Mechanisms : 2-(Fluoromethyl)cyclopropanamine forms via single-electron transfer (SET) pathways with Selectfluor, avoiding SN2 substitutions common in aryl fluorides .
  • Thermal Stability : The cyclopropane ring confers rigidity but may undergo ring-opening under harsh conditions, unlike more stable bicyclic fluorinated compounds .

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